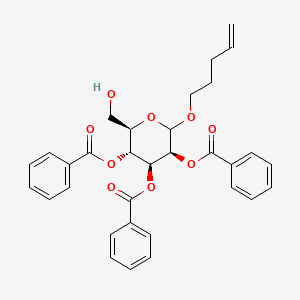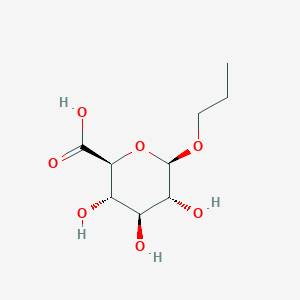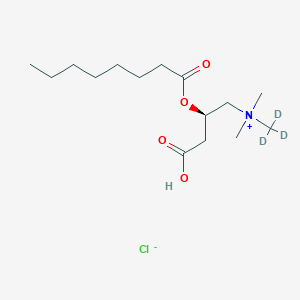
Octanoyl L-Carnitine-d3 Chloride
Übersicht
Beschreibung
Octanoyl-L-Carnitin-d3 (Chlorid) ist ein deuteriummarkiertes Derivat von Octanoyl-L-Carnitin-Chlorid. Es ist ein mittelkettiges Acylcarnitin und die physiologisch aktive Form von Octanoyl-DL-Carnitin. Diese Verbindung wird hauptsächlich als interner Standard für die Quantifizierung von Octanoyl-L-Carnitin mittels Gaschromatographie (GC) oder Flüssigchromatographie-Massenspektrometrie (LC-MS) verwendet .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Octanoyl-L-Carnitin-d3 (Chlorid) beinhaltet die Einarbeitung stabiler schwerer Wasserstoffisotope (Deuterium) in das Octanoyl-L-Carnitin-Chlorid-Molekül. Der Deuterierungsprozess wird typischerweise durchgeführt, um die pharmakokinetischen und metabolischen Profile der Verbindung zu beeinflussen .
Industrielle Produktionsmethoden
Die industrielle Produktion von Octanoyl-L-Carnitin-d3 (Chlorid) folgt ähnlichen Synthesewegen wie die Laborsynthese, jedoch in größerem Maßstab. Die Verbindung wird unter kontrollierten Bedingungen hergestellt, um eine hohe Reinheit und Konsistenz zu gewährleisten. Das Endprodukt wird normalerweise bei -80 °C für bis zu sechs Monate oder bei -20 °C für bis zu einem Monat gelagert, um seine Stabilität zu erhalten .
Chemische Reaktionsanalyse
Arten von Reaktionen
Octanoyl-L-Carnitin-d3 (Chlorid) kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.
Reduktion: Reduktionsreaktionen können durchgeführt werden, um die funktionellen Gruppen innerhalb des Moleküls zu modifizieren.
Substitution: Das Chlorid-Ion in der Verbindung kann unter geeigneten Bedingungen durch andere Nukleophile substituiert werden.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und Nukleophile wie Natriumazid. Die Reaktionen werden typischerweise unter kontrollierten Temperaturen und pH-Werten durchgeführt, um die gewünschte Produktbildung zu gewährleisten .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reaktionsbedingungen und Reagenzien ab, die verwendet werden. So kann die Oxidation zu Carbonsäuren führen, während Substitutionsreaktionen verschiedene substituierte Derivate von Octanoyl-L-Carnitin-d3 (Chlorid) erzeugen können .
Wirkmechanismus
Target of Action
Octanoyl L-Carnitine-d3 Chloride, also known as [(2R)-3-carboxy-2-octanoyloxypropyl]-dimethyl-(trideuteriomethyl)azanium;chloride, is a medium-chain acylcarnitine . It is the physiologically active form of octanoyl-DL-carnitine . The primary target of this compound is the mitochondrial matrix, where it plays a crucial role in the transport of fatty acids for subsequent β-oxidation .
Mode of Action
The compound facilitates the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation . This process results in the esterification of L-carnitine to form acylcarnitine derivatives .
Biochemical Pathways
The compound is involved in the fatty acid oxidation pathway . It plays a pivotal role in the maintenance of coenzyme A (CoA) stores . The compound’s action affects the intramitochondrial acyl-CoA to free CoA ratio, which is critical in identifying mitochondrial dysfunction .
Pharmacokinetics
The homeostasis of carnitine, including this compound, is multifaceted. Concentrations are achieved and maintained by a combination of oral absorption, de novo biosynthesis, carrier-mediated distribution into tissues, and extensive, but saturable, renal tubular reabsorption . These factors impact the bioavailability of the compound.
Result of Action
The compound’s action results in the transport of fatty acids into the mitochondrial matrix for β-oxidation . This process leads to the production of energy in the form of ATP. Plasma levels of this compound are elevated in patients with end-stage renal disease on continuous ambulatory peritoneal dialysis (PD) compared with both patients on automated PD and healthy individuals .
Biochemische Analyse
Biochemical Properties
Octanoyl L-Carnitine-d3 Chloride is involved in the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation . It interacts with various enzymes, proteins, and other biomolecules. For instance, it interacts with carnitine palmitoyltransferase I (CPT I), the enzyme that controls the entry of long-chain fatty acids into the mitochondria .
Cellular Effects
It is known that L-Carnitine, a related compound, influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound does not undergo hydrolysis in the blood or during sample preparation when used as a standard for the quantification of octanoylcarnitine .
Metabolic Pathways
This compound is involved in the metabolism of lysine and methionine . It facilitates the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Octanoyl-L-carnitine-d3 (chloride) involves the incorporation of stable heavy isotopes of hydrogen (deuterium) into the Octanoyl-L-carnitine chloride molecule. The deuteration process is typically carried out to affect the pharmacokinetic and metabolic profiles of the compound .
Industrial Production Methods
Industrial production of Octanoyl-L-carnitine-d3 (chloride) follows similar synthetic routes as laboratory-scale synthesis but on a larger scale. The compound is produced under controlled conditions to ensure high purity and consistency. The final product is usually stored at -80°C for up to six months or at -20°C for up to one month to maintain its stability .
Analyse Chemischer Reaktionen
Types of Reactions
Octanoyl-L-carnitine-d3 (chloride) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The chloride ion in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions may produce various substituted derivatives of Octanoyl-L-carnitine-d3 (chloride) .
Wissenschaftliche Forschungsanwendungen
Octanoyl-L-Carnitin-d3 (Chlorid) hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:
Biologie: Untersuchung seiner Rolle in der mitochondrialen Funktion und im Energiestoffwechsel.
Industrie: Verwendung bei der Entwicklung von Pharmazeutika und als Tracer in der Arzneimittelentwicklung.
Wirkmechanismus
Der Wirkmechanismus von Octanoyl-L-Carnitin-d3 (Chlorid) beinhaltet seine Rolle als mittelkettiges Acylcarnitin. Es beteiligt sich am Transport von Fettsäuren in die Mitochondrien zur β-Oxidation, einem entscheidenden Schritt in der Energieproduktion. Die Deuteriummarkierung ermöglicht eine präzise Quantifizierung und Verfolgung der Verbindung in biologischen Systemen und unterstützt die Untersuchung ihrer Pharmakokinetik und ihres Metabolismus .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Octanoyl-L-Carnitin-Chlorid: Die nicht-deuterierte Form der Verbindung.
Octanoyl-DL-Carnitin: Ein racemisches Gemisch aus Octanoyl-L-Carnitin und Octanoyl-D-Carnitin.
Einzigartigkeit
Octanoyl-L-Carnitin-d3 (Chlorid) ist aufgrund seiner Deuteriummarkierung einzigartig, die in analytischen Anwendungen deutliche Vorteile bietet. Die Deuteriumatome verbessern die Stabilität der Verbindung und ermöglichen eine genauere Quantifizierung in massenspektrometrischen Analysen .
Eigenschaften
IUPAC Name |
[(2R)-3-carboxy-2-octanoyloxypropyl]-dimethyl-(trideuteriomethyl)azanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29NO4.ClH/c1-5-6-7-8-9-10-15(19)20-13(11-14(17)18)12-16(2,3)4;/h13H,5-12H2,1-4H3;1H/t13-;/m1./s1/i2D3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYMFUYYXIJGKKU-HZUATLIXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[N+](C)(C)C[C@@H](CC(=O)O)OC(=O)CCCCCCC.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.87 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


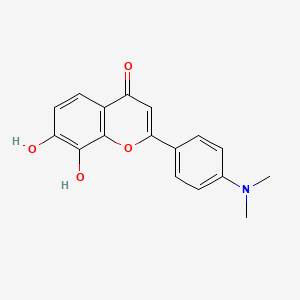
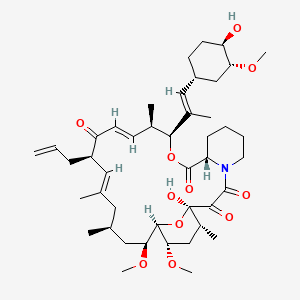
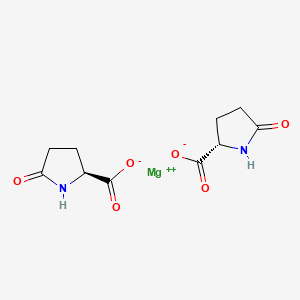
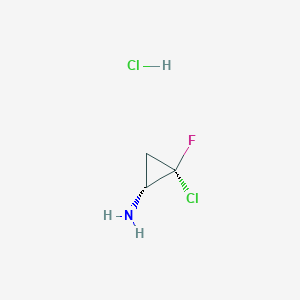
![(2Z)-2-Hydroxy-2-[(6S,8S,9S,10R,11S,13S,14S)-11-hydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ylidene]acetaldehyde](/img/structure/B1147503.png)


![(2R)-N-[1-[(3aS,6R)-7-hydroxy-2,2-dimethyl-6-methylsulfanyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]-2-chloropropyl]-1-methyl-4-propylpyrrolidine-2-carboxamide](/img/structure/B1147510.png)
![6-Ethyl-4-[4-(1,3,4-thiadiazol-2-yl)-1-piperazinyl]thieno[2,3-d]pyrimidine Hydrochloride](/img/structure/B1147513.png)
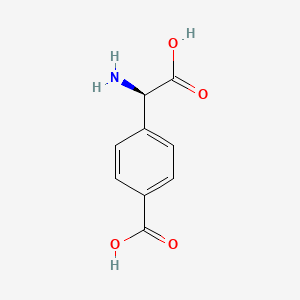
![Tetrasodium;8-hydroxy-7-[[4-[2-[4-[(8-hydroxy-5-sulfonatoquinolin-7-yl)diazenyl]-2-sulfonatophenyl]ethenyl]-3-sulfonatophenyl]diazenyl]quinoline-5-sulfonate](/img/structure/B1147518.png)
